2-(2-Isopropylphenoxy)-4-methylaniline
Description
General Context of Phenoxy-Aniline Compounds in Chemical Science
Phenoxy-aniline derivatives are a class of organic compounds characterized by a molecular structure containing both a phenoxy and an aniline (B41778) group. This structural motif is a key building block in the synthesis of a wide array of more complex molecules. In the realm of materials science, these compounds are investigated for their potential in developing organic light-emitting diodes (OLEDs) and chemical sensors. The versatility of the phenoxy-aniline core allows for various substitutions on both aromatic rings, enabling the fine-tuning of electronic and photophysical properties.
In medicinal chemistry, the phenoxy-aniline scaffold is present in a number of biologically active molecules. For instance, certain derivatives of 2-phenoxyaniline (B124666) have been investigated for their potential as inhibitors of the Na+/Ca2+ exchange system, a target for therapeutic intervention in various cardiovascular conditions. The ability to readily modify the substituent groups on the phenoxy-aniline backbone makes it an attractive scaffold for developing new therapeutic agents.
Significance and Research Landscape of the 2-(2-Isopropylphenoxy)-4-methylaniline Scaffold
Scope and Objectives of Research on this compound
Given the absence of a substantial body of research on this specific compound, the scope of any investigation would likely begin with its fundamental synthesis and characterization. The primary objectives would be to establish an efficient and scalable synthetic route and to thoroughly characterize its physicochemical properties. This would include determining its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure.
Following basic characterization, research could explore its potential applications. Drawing parallels from related phenoxy-aniline compounds, investigations might focus on its biological activity, such as antimicrobial or anticancer properties, or its utility as an intermediate in the synthesis of more complex molecules. The specific substitution pattern of this compound could impart unique properties, making such exploratory research a worthwhile endeavor.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H19NO | scbt.com |
| Molecular Weight | 241.33 g/mol | scbt.com |
Properties
IUPAC Name |
4-methyl-2-(2-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11(2)13-6-4-5-7-15(13)18-16-10-12(3)8-9-14(16)17/h4-11H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMRWBNNBDTNBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=CC=C2C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Isopropylphenoxy 4 Methylaniline
Retrosynthetic Analysis of the 2-(2-Isopropylphenoxy)-4-methylaniline Scaffold
A retrosynthetic analysis of this compound identifies two primary disconnection points that are central to devising synthetic strategies: the ether linkage (C-O bond) and the amino group (C-N bond).
Strategy A: Disconnection of the Ether Linkage This approach involves the formation of the diaryl ether bond as a key step. The target molecule can be disconnected at the phenoxy linkage, leading to two primary synthons: a 4-methyl-2-aminophenoxide equivalent and a 2-isopropylphenyl cation equivalent. In practice, this translates to reacting a derivative of 4-methyl-2-aminophenol with a derivative of 2-isopropylhalobenzene or another suitable precursor.
Strategy B: Disconnection of the C-N Bond Alternatively, the bond between the aniline (B41778) nitrogen and the aromatic ring can be disconnected. This strategy prioritizes the formation of the C-N bond in a late-stage step of the synthesis. The retrosynthetic precursors would be 2-(2-isopropylphenoxy)halobenzene and an ammonia (B1221849) equivalent or a protected amine. This approach often involves the synthesis of the diaryl ether core first, followed by the introduction of the amino group.
These two fundamental strategies guide the selection of specific reactions for constructing the target molecule.
Conventional Organic Synthesis Approaches for this compound
Traditional synthetic methods provide a foundational framework for assembling the this compound structure, relying on well-established reactions.
Etherification Reactions for Phenoxy Linkage Formation
The formation of the diaryl ether bond is a critical step, and the Ullmann condensation, or Ullmann ether synthesis, stands as a classic method for this transformation. wikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.org
For the synthesis of the target compound, this could involve the reaction of 2-bromo-5-methylaniline (B1276313) with 2-isopropylphenol (B134262) or, more commonly, reacting a more activated aryl halide like 1-halo-2-nitro-4-methylbenzene with 2-isopropylphenol, followed by reduction of the nitro group. The traditional Ullmann reaction often requires stoichiometric amounts of copper powder and high temperatures (frequently over 200 °C) in polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org
The general mechanism involves the in-situ formation of a copper(I) alkoxide from the phenol, which then reacts with the aryl halide. wikipedia.org
Reaction: Ar-X + Ar'-OH + Cu → Ar-O-Ar' + CuX + H₂O
Modern modifications of the Ullmann ether synthesis utilize soluble copper catalysts supported by ligands, which can proceed under milder conditions. wikipedia.org
Amination Reactions for Aniline Moiety Construction
When the synthetic strategy involves forming the aniline moiety on a pre-existing diaryl ether scaffold, the reduction of a nitro group is the most conventional approach. For instance, 2-(2-isopropylphenoxy)-4-methyl-1-nitrobenzene can be synthesized first via an Ullmann etherification. The subsequent reduction of the nitro group to an amine yields the final product.
Commonly used reagents for this reduction include:
Metal/Acid Systems: Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl). A patented process for a related compound, p-isopropylaniline, utilizes iron powder for reduction. google.com
Catalytic Hydrogenation: Using catalysts such as Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.
Another classical C-N bond-forming reaction is the Goldberg reaction, which is a copper-catalyzed coupling of an aryl halide with an amine. wikipedia.org This method is analogous to the Ullmann ether synthesis but forms a C-N bond instead of a C-O bond. It can be an alternative to the Buchwald-Hartwig amination but generally requires harsher conditions. wikipedia.org
Strategies for Isopropyl and Methyl Group Introduction
The isopropyl and methyl substituents are typically incorporated by using appropriately substituted starting materials.
Isopropyl Group: 2-Isopropylphenol is a common starting material. Its synthesis can be achieved through methods like the Friedel-Crafts alkylation of phenol using isopropyl alcohol or an isopropyl halide with a Lewis acid catalyst. Isopropylbenzene (cumene) is also a readily available industrial chemical that can be a precursor for more complex derivatives. google.com
Methyl Group: The methyl group is usually present on the aniline precursor, such as p-toluidine (B81030) (4-methylaniline) or its nitrated or halogenated derivatives (e.g., 4-bromo-2-methylaniline (B145978) google.com). These starting materials are widely available.
Novel Synthetic Routes and Method Development for this compound
Advances in organometallic chemistry have led to the development of highly efficient catalytic methods that overcome many of the limitations of conventional approaches, such as harsh reaction conditions and limited substrate scope.
Catalytic Coupling Reactions in the Synthesis of this compound
Palladium-catalyzed cross-coupling reactions are at the forefront of modern synthetic organic chemistry for forming C-N and C-O bonds.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful and versatile method for constructing C-N bonds via the palladium-catalyzed coupling of amines with aryl halides or pseudohalides (like triflates). wikipedia.orgatlanchimpharma.com This reaction has largely replaced harsher methods like the Goldberg reaction due to its milder conditions, broader substrate scope, and greater functional group tolerance. wikipedia.org
A potential route to this compound using this method would involve coupling 2-(2-isopropylphenoxy)bromobenzene with 4-methylaniline or, conversely, coupling 2-bromo-4-methylaniline (B145976) with 2-isopropylphenol in a C-O coupling variant. The amination reaction is generally preferred for its high efficiency.
The catalytic cycle involves a Pd(0) species and is characterized by several key steps: oxidative addition, amide formation, and reductive elimination. The choice of phosphine (B1218219) ligand is crucial for the reaction's success. Several generations of ligands have been developed to improve catalyst efficacy and scope. wikipedia.org
Below is a table summarizing typical catalyst systems used in Buchwald-Hartwig aminations:
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | (±)-BINAP | NaOBuᵗ | Toluene | 80-110 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | THF / t-BuOH | 80-100 |
| Pd₂(dba)₃ | RuPhos | K₂CO₃ | Dioxane | 100 |
| Pd(OAc)₂ | BrettPhos | LiHMDS | Toluene | Room Temp - 100 |
This table represents common conditions and components for Buchwald-Hartwig aminations and may be adapted for specific substrates. chemspider.comorganic-chemistry.orgrsc.org
Aryl triflates, which can be readily prepared from inexpensive phenols, have also been demonstrated as effective electrophiles in Buchwald-Hartwig couplings, offering a practical alternative to aryl halides. organic-chemistry.org This expands the potential starting materials for the synthesis of the target compound.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. In the context of synthesizing this compound, several green chemistry principles can be applied:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Transition metal-catalyzed cross-coupling reactions generally have good atom economy.
Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids. Research into performing coupling reactions in environmentally benign solvents is an active field. nih.gov
Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents. Both transition metal and organocatalytic methods align with this principle.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Modern catalyst systems are continually being developed to operate under milder conditions. organic-chemistry.org
Optimization of Synthetic Protocols for this compound
The efficiency and economic viability of any synthetic process depend on the careful optimization of reaction conditions and the scalability of the protocol.
The optimization of a synthetic protocol for this compound would involve a systematic study of various reaction parameters. For a transition metal-catalyzed cross-coupling reaction, these parameters would include:
Catalyst and Ligand Screening: Evaluating a range of palladium or copper catalysts and their corresponding ligands to identify the most active and selective system.
Base and Solvent Effects: Testing different bases (e.g., carbonates, phosphates, alkoxides) and solvents to find the optimal combination for yield and reaction rate.
Temperature and Reaction Time: Determining the lowest possible temperature and shortest reaction time that still afford a high yield of the desired product.
Concentration: Investigating the effect of reactant concentration on the reaction outcome.
The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound via a Buchwald-Hartwig type reaction.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | Toluene | 100 | 65 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 80 | 85 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 80 | 92 |
| 4 | CuI (5) | Phenanthroline (10) | K₂CO₃ | DMF | 120 | 78 |
This table presents hypothetical data for illustrative purposes.
Once optimal laboratory-scale conditions are established, the focus shifts to process efficiency and scalability for potential industrial production. Key considerations include:
Catalyst Loading: Minimizing the amount of expensive transition metal catalyst without compromising yield and reaction time is a primary goal in process development. acs.org
Reagent Stoichiometry: Adjusting the ratio of reactants to maximize the conversion of the limiting reagent and minimize waste.
Work-up and Purification: Developing a simple and efficient work-up and purification procedure to isolate the product in high purity. This might involve crystallization, distillation, or chromatography.
Safety Assessment: Identifying and mitigating any potential hazards associated with the reaction, especially on a large scale.
The scalability of a reaction like the Buchwald-Hartwig amination is a well-studied area, with established guidelines for transitioning from laboratory to pilot plant and full-scale production. sigmaaldrich.comsigmaaldrich.com These studies often involve detailed kinetic analysis and reaction modeling to ensure consistent and safe operation.
Mechanistic Investigations of Chemical Reactions Involving 2 2 Isopropylphenoxy 4 Methylaniline
Elucidation of Reaction Pathways in 2-(2-Isopropylphenoxy)-4-methylaniline Synthesis
The synthesis of diaryl ethers like this compound typically relies on cross-coupling reactions that form the key carbon-oxygen bond. The two most prominent mechanistic pathways are the Ullmann condensation and the Buchwald-Hartwig amination or etherification.
Ullmann Condensation: This classic, copper-catalyzed method involves the coupling of an aryl halide with a phenol (B47542). wikipedia.orgsynarchive.com For the synthesis of the target molecule, this would involve the reaction of a salt of 2-isopropylphenol (B134262) with an appropriately substituted halo-aminotoluene, such as 2-chloro-4-methylaniline (B104755) or 2-bromo-4-methylaniline (B145976). The reaction is typically performed at high temperatures in a polar solvent. wikipedia.org
The mechanism of the Ullmann condensation is believed to proceed through a copper(I) intermediate. wikipedia.org The reaction initiates with the formation of a copper(I) phenoxide from the phenol. This species then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the final diaryl ether product and regenerates a copper(I) species, which continues the catalytic cycle. Innovations in this method include the use of nano-sized copper catalysts and various ligands to facilitate the reaction under milder conditions. acs.orgnih.gov
Buchwald-Hartwig Etherification/Amination: A more modern approach involves palladium-catalyzed cross-coupling reactions. wikipedia.orgnumberanalytics.comdntb.gov.ua These reactions generally occur under milder conditions and with a broader substrate scope compared to the Ullmann condensation. wikipedia.org Two conceptual routes exist for this synthesis:
C-O Bond Formation: Coupling 2-isopropylphenol with 2-halo-4-methylaniline.
C-N Bond Formation: Coupling 2-(2-isopropylphenoxy)bromobenzene with 4-methylaniline.
The catalytic cycle for Buchwald-Hartwig reactions is well-established. It begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by coordination of the phenol or amine and a base-mediated deprotonation. The final step is reductive elimination, which forms the desired C-O or C-N bond and regenerates the active Pd(0) catalyst. numberanalytics.com The choice of phosphine (B1218219) ligands is critical, especially for sterically hindered substrates, with bulky alkylphosphine and ferrocene-based ligands showing high efficacy. wikipedia.orgrsc.orgresearchgate.net
Table 1: Comparison of General Synthesis Methods for Diaryl Ethers
| Feature | Ullmann Condensation | Buchwald-Hartwig Coupling |
|---|---|---|
| Catalyst | Copper (Cu) or Copper Salts wikipedia.orgslideshare.net | Palladium (Pd) complexes wikipedia.orgnumberanalytics.com |
| Typical Ligands | N,N-dimethylglycine, Diamines wikipedia.orgorganic-chemistry.org | Bulky Phosphines (e.g., DPPF, BINAP) wikipedia.org |
| Reaction Temp. | High (often >150°C) wikipedia.org | Milder (often <120°C) acs.orgwikipedia.org |
| Substrate Scope | Less tolerant, often requires activated aryl halides wikipedia.org | Broad, including sterically hindered partners rsc.orgresearchgate.net |
| Base | Strong bases (e.g., K2CO3, Cs2CO3) synarchive.com | Variety of bases (e.g., NaOtBu, carbonates) wikipedia.org |
Electrophilic and Nucleophilic Aromatic Substitution on this compound
Electrophilic Aromatic Substitution (EAS): The reactivity of this compound in EAS is governed by the powerful activating and directing effects of the amino (-NH2) and phenoxy (-OAr) groups. Both are ortho-, para-directing groups that activate the benzene (B151609) ring towards electrophilic attack. wikipedia.orguci.edu
On the Aniline (B41778) Ring: The amino group is one of the strongest activating groups. It will direct incoming electrophiles primarily to the positions ortho and para to it. In this molecule, position 5 (ortho to -NH2) and position 3 (ortho to -NH2) are the most likely sites for substitution. The para position is blocked. The phenoxy group at position 2 also exerts an ortho-, para-directing influence, further activating position 3 and position 5 (meta to the phenoxy group, but activated by the amine).
On the Phenoxy Ring: The ether oxygen also activates the ring, directing substitution to its ortho and para positions. The bulky isopropyl group at the ortho position will provide significant steric hindrance, likely favoring substitution at the other ortho position (position 6') and the para position (position 4').
Given the strong activation by the amino group, reactions like halogenation (e.g., with N-bromosuccinimide) would be expected to proceed rapidly, potentially leading to polysubstitution on the aniline ring. chemicalbook.com For reactions like nitration, the strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH3+), which is a deactivating, meta-directing group. uci.edulibretexts.org
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on the unmodified structure of this compound is highly unlikely. NAS reactions require the presence of strong electron-withdrawing groups (which are absent) to stabilize the negatively charged Meisenheimer complex intermediate, and a good leaving group. organic-chemistry.org
A potential, though non-standard, pathway for a substitution that behaves like NAS would be through the generation of a diazonium salt from the primary amino group. Treatment of the aniline with nitrous acid (HONO) would form a diazonium cation (-N2+), which is an excellent leaving group and can be displaced by a wide variety of nucleophiles.
Oxidation and Reduction Mechanisms of this compound
Oxidation Mechanisms: The primary amine of the aniline moiety is the most susceptible site for oxidation. The oxidation of anilines can proceed through several mechanisms, often involving radical intermediates, leading to a variety of products depending on the oxidant and conditions. nih.govopenaccessjournals.com
Aniline Oxidation: The process typically begins with the transfer of an electron from the aniline to the oxidant, forming an aniline radical cation. cdnsciencepub.com This can then lose a proton to form a neutral aminyl radical. These radicals can couple to form dimeric products like azoxybenzenes or can be further oxidized to nitroso and nitro compounds. acs.org Strong oxidizing agents like potassium permanganate (B83412) can convert the amine to a nitro group. openaccessjournals.com Enzymatic oxidation, for instance by horseradish peroxidase, proceeds by the amine donating an electron in the rate-controlling step, followed by simultaneous proton loss. cdnsciencepub.comresearchgate.net
Reduction Mechanisms: The parent molecule is generally resistant to reduction under mild conditions. The aromatic rings and the ether linkage are quite stable. jsynthchem.com
Reduction of Aromatic Rings: Reduction of the benzene rings would require harsh conditions, such as catalytic hydrogenation at high pressures and temperatures or a Birch reduction using an alkali metal in liquid ammonia (B1221849).
Reductive Cleavage of the Ether Bond: While the diaryl ether bond is robust, it can be cleaved under specific reductive conditions. For example, transition-metal-free protocols using silanes (like triethylsilane) in combination with a base have been shown to rupture the C-O bond in aromatic ethers. researchgate.net
Photochemical and Thermal Transformation Pathways of this compound
Photochemical Transformations: Diaryl ethers are known to undergo photochemical reactions, primarily involving the cleavage of the C-O ether bond. nih.gov Upon UV irradiation, the molecule can be excited to a higher energy state. This can lead to the formation of a radical cation and subsequent C-O bond scission. nih.govacs.org For example, uranyl-photocatalyzed hydrolysis of diaryl ethers proceeds via a single electron transfer (SET) from the ether to the excited uranyl cation, leading to a radical cation that ultimately results in bond cleavage. nih.govacs.org Diarylethenes, a class of photochromic compounds, demonstrate reversible photocyclization, toggling between open and closed isomers under different wavelengths of light, a process that can be influenced by the electronic nature of substituents. nih.gov
Thermal Transformations: Diaryl ethers are generally thermally stable. jsynthchem.com However, at very high temperatures, thermal decomposition can occur, typically initiated by the cleavage of the weakest bonds. The C-O ether bond is a likely point of initial fragmentation. Studies on the thermal decomposition of aryldiazo alkyl ethers have shown the formation of aryl radicals as intermediates. rsc.org Under hydrothermal (high-temperature water) conditions, diaryl ether linkages can undergo hydrolysis and direct elimination pathways. acs.orghkbu.edu.hk The presence of substituents on the aromatic rings can influence the decomposition temperature and reaction pathways. hkbu.edu.hk
Conformational Dynamics and Isomerization Processes
The three-dimensional structure and flexibility of this compound are defined by rotation around its single bonds, particularly the two C-O-C ether bonds. The interconversion between different spatial arrangements (conformers) is a key aspect of its chemistry.
Conformational Dynamics: The relative orientation of the two aromatic rings is determined by the dihedral angles of the C-O-C-C bonds. The presence of the bulky isopropyl group ortho to the ether linkage creates significant steric hindrance. This will heavily influence the preferred conformation, likely forcing the two rings into a skewed, non-planar arrangement to minimize steric clash. This phenomenon is well-documented in substituted diaryl ethers and diarylamines, where bulky ortho substituents create high energy barriers to rotation. lookchem.combris.ac.uk
Rotational Barriers and Isomerization: The energy required to rotate one ring relative to the other is known as the rotational barrier. In highly substituted diaryl ethers, these barriers can be substantial, leading to the existence of stable rotational isomers, or atropisomers. researchgate.net If the substitution pattern is asymmetric, these atropisomers can be chiral. For this compound, the key rotational processes would be rotation about the C(aniline)-O bond and the C(phenol)-O bond. The energy barriers for these rotations can be experimentally determined using techniques like variable temperature NMR spectroscopy or computationally modeled. lookchem.comacs.org Studies on similar hindered ethers show that replacing a smaller ortho substituent (like methyl) with a larger one (like isopropyl) significantly increases the rotational barrier and the half-life for racemization of chiral conformers. bris.ac.uk
Table 2: Factors Influencing Rotational Barriers in Diaryl Systems
| Factor | Influence on Rotational Barrier | Rationale |
|---|---|---|
| Ortho-Substituent Size | Increases barrier | Larger groups cause greater steric repulsion in the planar transition state of rotation. bris.ac.uk |
| Heteroatom Hybridization | Modulates barrier | The hybridization of the bridge atom (e.g., N in amines, O in ethers) affects bond angles and electronic contributions. acs.org |
| Intramolecular H-Bonding | Can increase barrier | Can lock the conformation, making rotation more difficult. bris.ac.uk |
| Aromaticity | Can lower barrier | If charge separation during rotation leads to stable aromatic systems in each ring, rotation is facilitated. youtube.com |
Spectroscopic Characterization and Structural Elucidation of 2 2 Isopropylphenoxy 4 Methylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional techniques work in concert to establish through-bond atomic connections.
¹H and ¹³C NMR Data Analysis
The ¹H NMR spectrum for 2-(2-Isopropylphenoxy)-4-methylaniline is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would be complex, featuring signals for the seven protons distributed across the two substituted benzene (B151609) rings. The aliphatic region would contain signals for the methyl and isopropyl groups. The amine protons would likely appear as a broad singlet.
The ¹³C NMR spectrum would complement the ¹H data, showing a signal for each unique carbon atom. The structure contains 16 carbon atoms, and due to molecular asymmetry, 16 distinct signals are anticipated. The chemical shifts would differentiate between aromatic carbons, aliphatic carbons, and carbons bonded to heteroatoms (oxygen and nitrogen).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~148.0 |
| 2 | - | ~125.0 |
| 3 | ~6.7 (d) | ~118.0 |
| 4 | - | ~130.0 |
| 5 | ~6.9 (dd) | ~128.0 |
| 6 | ~6.6 (d) | ~120.0 |
| 7 | ~3.5 (br s, 2H) | - |
| 8 | ~2.2 (s, 3H) | ~20.5 |
| 1' | - | ~152.0 |
| 2' | - | ~135.0 |
| 3' | ~7.2 (d) | ~127.0 |
| 4' | ~7.0 (t) | ~124.0 |
| 5' | ~7.1 (t) | ~126.0 |
| 6' | ~6.8 (d) | ~117.0 |
| 7' | ~3.2 (sept, 1H) | ~27.0 |
| 8' | ~1.2 (d, 6H) | ~22.5 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR experiments are essential for unambiguously assigning the signals predicted above and confirming the connectivity between the different parts of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations would include those between adjacent aromatic protons on both the 4-methylaniline and 2-isopropylphenoxy rings. A strong correlation would also be observed between the methine proton and the two methyl groups of the isopropyl substituent.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal. For example, the singlet at ~2.2 ppm would correlate with the carbon signal at ~20.5 ppm, confirming its assignment as the methyl group at position 4.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and formula of a compound and can offer structural insights through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact mass of a molecule with high precision. For this compound, with a molecular formula of C₁₆H₁₉NO, the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement confirming this exact mass would validate the elemental composition of the synthesized molecule.
Table 2: Predicted HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated m/z |
|---|---|---|
| C₁₆H₁₉NO | [M+H]⁺ | 242.15394 |
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to produce daughter ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure. Key fragmentations for this compound would likely involve the cleavage of the ether bond and the loss of the isopropyl group.
Table 3: Plausible MS/MS Fragmentation Pathways
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Description |
|---|---|---|---|
| 242.15 | 199.10 | C₃H₇ | Loss of the isopropyl radical from the molecular ion. |
| 242.15 | 122.09 | C₈H₈O | Cleavage of the ether bond, retaining the 4-methylaniline moiety. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) Spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3450–3300 | N-H (amine) | Symmetric & Asymmetric Stretching |
| 3100–3000 | C-H (aromatic) | Stretching |
| 2970–2850 | C-H (aliphatic) | Stretching |
| 1620–1580 | C=C (aromatic) | Ring Stretching |
| 1515 | N-H | Bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The two aromatic rings in the molecule act as chromophores. The presence of the electron-donating amino group and the ether oxygen would be expected to cause a bathochromic (red) shift of the π → π* transitions compared to unsubstituted benzene. The spectrum would likely show one or more strong absorption bands in the UV region.
Table 5: Predicted UV-Visible Absorption Data
| Predicted λₘₐₓ (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~240 nm | π → π* | Phenyl rings |
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
X-ray crystallography is a definitive technique for determining the precise arrangement of atoms within a solid-state crystalline sample. For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous data on its molecular conformation, including critical bond lengths, bond angles, and torsion angles.
Table 1: Illustrative Crystallographic Data Table for this compound This table is a hypothetical representation of typical data obtained from X-ray crystallographic analysis and is not based on experimental results for this specific compound.
| Parameter | Example Value |
| Chemical Formula | C₁₆H₁₉NO |
| Formula Weight | 241.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345(1) |
| b (Å) | 8.912(3) |
| c (Å) | 14.567(2) |
| α (°) | 90 |
| β (°) | 105.3(1) |
| γ (°) | 90 |
| Volume (ų) | 1543.2(5) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.038 |
Theoretical and Computational Chemistry Studies on 2 2 Isopropylphenoxy 4 Methylaniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. umn.edu By calculating the electron density, DFT can elucidate a molecule's geometry, energy levels, and reactivity. For 2-(2-isopropylphenoxy)-4-methylaniline, DFT calculations, often employing functionals like B3LYP or M06-2X with a suitable basis set such as 6-311++G(d,p), can determine key electronic properties. researchgate.netnih.gov
These calculations yield insights into the molecule's Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of HOMO are associated with the molecule's ability to donate electrons, indicating sites prone to electrophilic attack. Conversely, the LUMO's energy and location suggest regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the molecule's surface, identifying regions of positive (electron-poor) and negative (electron-rich) potential. For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms, indicating their role as potential hydrogen bond acceptors, while the amine protons would exhibit positive potential. researchgate.net Reactivity descriptors such as chemical hardness, softness, and electronegativity can also be derived from DFT calculations, providing a quantitative measure of the molecule's reactivity. semanticscholar.org
Table 1: Representative DFT-Calculated Electronic Properties for a Phenoxyaniline (B8288346) Derivative This table presents hypothetical data for a molecule structurally similar to this compound to illustrate typical DFT outputs.
| Parameter | Calculated Value | Unit | Significance |
|---|---|---|---|
| HOMO Energy | -5.87 | eV | Electron-donating ability |
| LUMO Energy | -0.98 | eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.89 | eV | Chemical reactivity/stability |
| Dipole Moment | 2.15 | Debye | Molecular polarity |
| Chemical Hardness (η) | 2.45 | eV | Resistance to change in electron configuration |
Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Stability
The flexibility of this compound, particularly around the ether linkage and the isopropyl group, results in numerous possible three-dimensional arrangements or conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational methods ideal for exploring this conformational landscape. nih.govnih.gov
Molecular mechanics uses classical physics-based "force fields" to calculate the potential energy of a molecule as a function of its geometry (bond lengths, angles, and torsions). youtube.com By systematically rotating the flexible bonds of this compound and calculating the energy of each resulting conformer, a potential energy surface can be mapped. This analysis helps identify low-energy, stable conformations and the energy barriers between them. youtube.com
Table 2: Example Torsional Angle Analysis for a Diaryl Ether Linkage This table illustrates how conformational preferences around the key C-O-C-C dihedral angles in a diaryl ether structure could be analyzed.
| Dihedral Angle (φ) | Energy (kcal/mol) | Relative Population (%) | Conformation Type |
|---|---|---|---|
| 0° | 5.2 | <1 | Eclipsed (High Energy) |
| 60° | 1.1 | 25 | Gauche |
| 120° | 2.8 | 5 | Partially Eclipsed |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to build mathematical models that correlate a molecule's structural features with its physicochemical properties. mdpi.com The fundamental goal of QSPR is to predict properties for new or unsynthesized compounds based on their molecular structure alone. mdpi.comresearchgate.net
For this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention time. The process involves several steps:
Data Set Compilation : Gathering a set of structurally diverse but related compounds (e.g., other substituted anilines or diaryl ethers) with known experimental values for the property of interest.
Descriptor Calculation : For each molecule in the set, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO energy, dipole moment from DFT). researchgate.netresearchgate.net
Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that best links the descriptors to the property. researchgate.netabechem.com
Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. researchgate.net
Once a validated QSPR model is established, the descriptors for this compound can be calculated and fed into the model to predict its properties without the need for experimental measurement.
Reaction Mechanism Prediction and Transition State Elucidation via Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, such as the synthesis of this compound. A common route to diaryl ethers is the Ullmann condensation or related copper-catalyzed cross-coupling reactions. organic-chemistry.orgbeilstein-journals.org DFT calculations can be employed to explore the proposed reaction pathways for its synthesis. nih.gov
This involves:
Mapping the Reaction Coordinate : The geometries of reactants, intermediates, transition states, and products along a proposed reaction pathway are optimized.
Locating Transition States (TS) : The transition state is the highest energy point on the reaction pathway. Computational methods can locate this saddle point on the potential energy surface. Verifying the TS involves frequency calculations, where a genuine TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Calculating Activation Energies : The energy difference between the reactants and the transition state gives the activation energy barrier. Comparing the activation energies of different possible pathways can reveal the most likely reaction mechanism. nih.gov
For the synthesis of this compound, computational studies could clarify the role of the catalyst (e.g., copper), the effect of different leaving groups on the aryl halide, and the influence of the base used in the reaction. nih.govnih.gov This provides a molecular-level understanding that can be used to optimize reaction conditions for higher yields. organic-chemistry.org
Molecular Docking and Binding Affinity Predictions with Biological Macromolecules (Mechanistic Focus)
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. uomisan.edu.iq This method is fundamental in rational drug design for understanding how a molecule like this compound might interact with a biological target. nih.govresearchgate.net
The process involves:
Preparation : Obtaining or modeling the 3D structures of both the ligand (this compound) and the target macromolecule.
Docking Simulation : A docking algorithm systematically samples a vast number of possible orientations and conformations of the ligand within the protein's binding site. mdpi.com
Scoring : Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score represents the most likely binding mode. ijcce.ac.ir
The results of a docking study provide mechanistic insights into the specific interactions that stabilize the ligand-protein complex. arxiv.org For this compound, this could include identifying key amino acid residues in the binding pocket that form hydrogen bonds (e.g., with the -NH2 or ether oxygen), hydrophobic interactions (with the aromatic rings and isopropyl group), or pi-pi stacking interactions. nih.gov While standard docking provides a good initial prediction, more advanced and computationally intensive methods like Free Energy Perturbation (FEP) can offer more accurate predictions of binding affinity. columbia.edu These predictions are crucial for prioritizing compounds for further experimental testing. arxiv.orgarxiv.org
Table 3: Representative Molecular Docking Results for a Ligand in a Protein Binding Site This table illustrates typical outputs from a molecular docking simulation, showing the predicted binding energy and key interactions for a hypothetical ligand-protein complex.
| Parameter | Result | Details |
|---|---|---|
| Binding Affinity (ΔG) | -8.5 kcal/mol | A more negative value suggests stronger binding. |
| Hydrogen Bonds | 2 | Amine group with SER-350; Ether oxygen with TYR-210 |
| Hydrophobic Interactions | 5 | Isopropyl group with LEU-115, VAL-120; Phenyl ring with PHE-345 |
| Pi-Pi Stacking | 1 | Aniline (B41778) ring with HIS-401 |
Structure Activity Relationship Sar Studies of 2 2 Isopropylphenoxy 4 Methylaniline and Its Analogs
Systematic Structural Modifications of the 2-(2-Isopropylphenoxy)-4-methylaniline Core
SAR studies for compounds centered around the phenoxyaniline (B8288346) core typically involve systematic modifications to three key regions: the aniline (B41778) ring, the phenoxy ring, and the bridging ether linkage. The goal is to probe the chemical space around the lead compound to identify which structural features are essential for activity and which can be altered to improve properties like potency, selectivity, and metabolic stability.
For a molecule like this compound, a systematic SAR campaign would explore:
Modifications of the Aniline Ring:
Position of the Amine Group: The ortho-position of the amine in the parent structure is a key feature. Shifting it to the meta or para positions would create new analogs (3-phenoxyaniline, 4-phenoxyaniline) to assess the importance of this specific arrangement for target binding.
Substituents on the Aniline Ring: The methyl group at the 4-position would be a primary target for modification. Researchers would likely replace it with a variety of other groups to probe steric and electronic effects. This could include small alkyl groups (ethyl, propyl), halogens (fluoro, chloro), electron-withdrawing groups (nitro, cyano), and electron-donating groups (methoxy).
Modifications of the Phenoxy Ring:
The Isopropyl Group: The size and position of the isopropyl group are critical. Studies on analogous series often explore moving this substituent to the meta or para positions. Additionally, replacing it with other alkyl groups of varying sizes (e.g., methyl, t-butyl) or with different electronic properties (e.g., methoxy, trifluoromethyl) can reveal important insights into the binding pocket's characteristics. nih.gov In a study of WB4101 analogues, ortho-substituents on the phenoxy moiety were systematically varied to probe their interaction with adrenoceptors. nih.govnih.gov
Disubstitution: Introducing a second substituent on the phenoxy ring can further refine the molecule's fit and interaction with its target. nih.gov
Modifications to the Ether Linkage:
Replacement of the Oxygen Atom: A common strategy in medicinal chemistry is to replace the ether oxygen with other atoms or functional groups to alter the molecule's conformational flexibility and hydrogen bonding capacity. In a study on 1,3,5-triazine (B166579) derivatives, replacing the ether oxygen with sulfur (a thioether) or selenium was found to be beneficial for affinity and antagonist activity at the 5-HT6 receptor. nih.gov Conversely, introducing a sulfonyl (SO2) group drastically decreased affinity, a finding that was later rationalized through molecular docking studies. nih.gov
These systematic modifications generate a library of related compounds, whose biological activities are then compared to the parent molecule to build a comprehensive SAR profile.
Table 1: Representative Analogs for SAR Study
| Compound Name | Modification from Parent Structure | Rationale for Synthesis |
|---|---|---|
| 3-(2-Isopropylphenoxy)-4-methylaniline | Isomeric shift of the amine group | To assess the importance of the ortho-amino configuration. |
| 2-(2-Isopropylphenoxy)-aniline | Removal of the 4-methyl group | To determine the contribution of the methyl group to activity. |
| 2-(2-Isopropylphenoxy)-4-chloroaniline | Replacement of methyl with chloro | To probe electronic effects at the 4-position. |
| 2-(4-Isopropylphenoxy)-4-methylaniline | Isomeric shift of the isopropyl group | To evaluate the steric and hydrophobic requirements of the binding pocket. |
| 2-(2-tert-Butylphenoxy)-4-methylaniline | Replacement of isopropyl with tert-butyl | To explore the tolerance for larger alkyl groups at the ortho position. nih.gov |
| 2-(2-Methoxyphenoxy)-4-methylaniline | Replacement of isopropyl with methoxy | To investigate the effect of an electron-donating, polar group. nih.gov |
Correlation of Structural Features with Specific Biological Interaction Mechanisms (e.g., Enzyme Binding)
The data generated from systematic modifications are meaningful only when correlated with biological activity. For enzyme inhibitors, this involves determining how structural changes affect binding affinity (often measured as IC50 or Ki values).
In a series of diaryl ether inhibitors designed to target InhA, an enzyme essential for Mycobacterium tuberculosis, X-ray crystallography revealed that the compounds bind in a specific pocket of the enzyme. nih.gov The diaryl ether moiety was shown to make crucial hydrophobic contacts within the active site. This structural insight allows researchers to rationalize the observed SAR. For example, if a larger substituent like a tert-butyl group at the ortho-position of the phenoxy ring decreases activity compared to an isopropyl group, it could indicate a steric clash with an amino acid residue in the enzyme's binding pocket.
Similarly, in studies of ketamine analogs, modifications to the aromatic ring were directly correlated with their anesthetic and analgesic properties, which are believed to be mediated by interaction with the NMDA receptor. mdpi.com The position of substituents on the phenyl ring had a significant impact on activity, with 2- and 3-substituted compounds generally being more active than their 4-substituted counterparts. mdpi.com
In the case of 1,3,5-triazine derivatives targeting the 5-HT6 serotonin (B10506) receptor, the 2-isopropyl-5-methylphenyl derivative was identified as the most potent antagonist (Ki = 11 nM). nih.gov This highlights the specific favorable interactions that this substitution pattern has within the receptor's binding site. The dramatic loss of affinity upon replacing the ether oxygen with a sulfonyl group was explained at a molecular level through docking studies, which likely showed an unfavorable electrostatic or steric interaction. nih.gov
These examples demonstrate a fundamental principle of SAR: changes in a molecule's structure directly influence its three-dimensional shape and electronic distribution, which in turn dictates how it fits and interacts with the unique topology and chemical environment of a biological target's binding site.
Pharmacophore Modeling and Lead Optimization (focused on molecular interactions)
Pharmacophore modeling is a powerful computational technique that distills the complex SAR data into a simple, three-dimensional map of the essential chemical features required for biological activity. A pharmacophore model for the this compound scaffold would likely identify key features such as:
A hydrogen bond donor (the aniline -NH2 group).
A hydrogen bond acceptor (the ether oxygen).
Two aromatic rings providing specific hydrophobic and/or π-π stacking interactions.
A hydrophobic region corresponding to the isopropyl group.
This model serves as a blueprint for lead optimization. For instance, in the development of inhibitors for the enzyme Pin1, a structure-based pharmacophore model was generated from the co-crystallized ligand. frontiersin.org This model, which included specific features within the active site, was then used to screen a database of natural products to find new compounds that matched the required 3D arrangement of interaction points. frontiersin.org
Similarly, pharmacophore models have been successfully derived from DNA-encoded chemical libraries (DECLs) to identify inhibitors of Tankyrase 1. nih.gov These models, based on the structural features of known active compounds, were used in combination with docking to screen for new, potent inhibitors beyond the chemical space of the original library. nih.gov A successful pharmacophore model can guide the design of new analogs that not only retain the key interacting features but also possess improved properties. For example, if the model indicates an unoccupied space in the binding pocket, medicinal chemists can design analogs with substituents that extend into this region to form new, favorable interactions, potentially increasing potency.
The process is iterative: new, optimized compounds are synthesized based on the pharmacophore model, their activity is tested, and the results are used to refine the model further. This cycle of design, synthesis, and testing is the essence of lead optimization.
Computational SAR and QSAR Studies for Predictive Modeling
Computational chemistry offers powerful tools to quantify and predict the relationship between a molecule's structure and its biological activity. Quantitative Structure-Activity Relationship (QSAR) is a key technique in this domain.
A QSAR model for a series of this compound analogs would be built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed biological activity. These descriptors can encode various molecular properties:
Electronic Descriptors: Such as the partial charge on specific atoms or the dipole moment.
Steric Descriptors: Such as molecular volume or the surface area of substituents.
Hydrophobic Descriptors: Such as the partition coefficient (logP).
Topological Descriptors: Which describe molecular branching and connectivity.
For example, a QSAR study on a series of phenoxy analogues of the α1-adrenoceptor antagonist WB4101 found a very good correlation for α1a affinity. nih.gov A significant parabolic relationship was discovered between the affinity and the volume of the two ortho substituents, suggesting an optimal size for substituents at this position for maximal binding. nih.gov In another study, a QSAR model for piperine (B192125) analogs as bacterial efflux pump inhibitors was developed using descriptors like the partial negative surface area and the heat of formation, resulting in a statistically significant model. researchgate.net
These models, once validated, can be used to predict the activity of virtual or yet-to-be-synthesized compounds. This predictive power allows researchers to prioritize which analogs to synthesize, saving significant time and resources. By focusing on compounds predicted to have high activity, the efficiency of the drug discovery or chemical development process is greatly enhanced. Computational methods are now integral to modern SAR studies, providing insights that complement and guide experimental work. nih.gov
Synthesis and Academic Study of Derivatives of 2 2 Isopropylphenoxy 4 Methylaniline
Derivatization at the Aniline (B41778) Nitrogen and Aromatic Rings
The aniline functional group and the two aromatic rings are primary sites for derivatization, allowing for the introduction of a wide range of functional groups that can modulate the electronic and steric properties of the molecule.
Derivatization at the Aniline Nitrogen:
The nitrogen atom of the aniline moiety is a key site for modifications such as acylation, alkylation, and sulfonylation. These reactions are fundamental in organic synthesis and allow for the introduction of diverse functionalities.
N-Acylation: The reaction of 2-(2-isopropylphenoxy)-4-methylaniline with acylating agents such as acid chlorides or anhydrides in the presence of a base affords the corresponding N-acyl derivatives. This transformation is typically high-yielding and can be used to introduce a variety of acyl groups.
N-Alkylation: The introduction of alkyl groups onto the aniline nitrogen can be achieved through reactions with alkyl halides. However, these reactions can sometimes lead to mixtures of mono- and di-alkylated products. More controlled alkylation can be achieved using reductive amination or by employing modern catalytic methods that offer greater selectivity.
N-Sulfonylation: The synthesis of sulfonamides is readily accomplished by reacting the parent aniline with sulfonyl chlorides in the presence of a base. This reaction is generally robust and provides access to a class of compounds with distinct chemical properties.
Illustrative Data for N-Derivatization:
| Derivative Name | Reagents and Conditions | Yield (%) |
| N-Acetyl-2-(2-isopropylphenoxy)-4-methylaniline | Acetic anhydride, pyridine, room temperature | 95 |
| N-Benzoyl-2-(2-isopropylphenoxy)-4-methylaniline | Benzoyl chloride, triethylamine, CH₂Cl₂, 0 °C to rt | 92 |
| N-Ethyl-2-(2-isopropylphenoxy)-4-methylaniline | Ethyl iodide, K₂CO₃, DMF, 60 °C | 75 (mono-alkylated) |
| N-(4-Toluenesulfonyl)-2-(2-isopropylphenoxy)-4-methylaniline | p-Toluenesulfonyl chloride, pyridine, 0 °C to rt | 90 |
Note: The data in this table is illustrative and based on general laboratory procedures for the derivatization of anilines.
Derivatization of the Aromatic Rings:
Electrophilic aromatic substitution reactions provide a direct route to functionalize the benzene (B151609) rings. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The positions of substitution are influenced by the activating and directing effects of the amino and phenoxy groups.
Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and side reactions.
Friedel-Crafts Reactions: Acylation or alkylation of the aromatic rings can be performed using Friedel-Crafts conditions, although the presence of the basic aniline nitrogen can complicate these reactions by complexing with the Lewis acid catalyst. Protection of the amino group is often necessary.
Representative Data for Aromatic Ring Derivatization:
| Derivative Name | Reagents and Conditions | Major Isomer(s) |
| 5-Bromo-2-(2-isopropylphenoxy)-4-methylaniline | NBS, CH₃CN, room temperature | 5-bromo |
| 5-Nitro-2-(2-isopropylphenoxy)-4-methylaniline | HNO₃, H₂SO₄, 0 °C | 5-nitro |
| 5-Acetyl-2-(2-isopropylphenoxy)-4-methylaniline (from N-acetyl protected precursor) | Acetyl chloride, AlCl₃, CS₂ | 5-acetyl |
Note: The data presented is hypothetical and illustrates expected outcomes based on established principles of electrophilic aromatic substitution on substituted anilines.
Modification of the Phenoxy Moiety
The phenoxy portion of the molecule offers additional opportunities for structural diversification. Modifications can be targeted at the isopropyl group or the aromatic ring itself.
Functionalization of the Isopropyl Group: The benzylic protons of the isopropyl group are susceptible to radical halogenation, which can then be followed by nucleophilic substitution to introduce a variety of functional groups. Oxidation of the isopropyl group can lead to the corresponding alcohol or ketone.
Electrophilic Substitution on the Phenoxy Ring: Similar to the aniline ring, the phenoxy ring can undergo electrophilic aromatic substitution reactions. The regioselectivity will be directed by the ortho-para directing isopropyl group and the deactivating ether linkage.
Introduction of Heterocyclic Rings and Functional Groups
The aniline functionality is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic rings.
Benzimidazole (B57391) Synthesis: Condensation of this compound with carboxylic acids or their derivatives, such as orthoesters, under acidic conditions can yield benzimidazole derivatives.
Quinoline (B57606) Synthesis: The Skraup reaction, which involves heating the aniline with glycerol, sulfuric acid, and an oxidizing agent, can be employed to construct a quinoline ring fused to the aniline moiety.
Illustrative Synthetic Pathways to Heterocyclic Derivatives:
| Heterocycle | Synthetic Method | Key Reagents |
| Benzimidazole | Phillips condensation | Formic acid or Trimethyl orthoformate |
| Quinoline | Skraup synthesis | Glycerol, H₂SO₄, Nitrobenzene |
Note: These are established methods for the synthesis of these heterocycles from anilines.
Exploration of Stereoisomers and Enantioselective Synthesis (if applicable)
The parent molecule, this compound, is achiral. However, the introduction of a chiral center or the creation of atropisomers through derivatization can lead to stereoisomers.
Atropisomers: If bulky substituents are introduced at the positions ortho to the ether linkage, restricted rotation around the C-O bonds could lead to the formation of stable atropisomers. The synthesis and separation of such isomers would require specialized techniques.
Introduction of Chiral Centers: Derivatization of the molecule, for instance, at the aniline nitrogen with a chiral acylating agent, would result in diastereomers that could potentially be separated by chromatography. Asymmetric synthesis methodologies could also be employed to selectively produce one enantiomer of a chiral derivative.
Approaches to Chiral Derivatives:
| Method | Description |
| Chiral Resolution | Separation of a racemic mixture of a chiral derivative using chiral chromatography (e.g., HPLC with a chiral stationary phase) or by forming diastereomeric salts with a chiral resolving agent. |
| Asymmetric Synthesis | The use of chiral catalysts or auxiliaries to stereoselectively synthesize a single enantiomer of a chiral derivative. |
Chemical Biology Applications of this compound Derivatives (focused on probes, not drugs)
Derivatives of this compound can be designed as chemical probes to study biological systems. These probes are valuable tools for identifying and characterizing protein targets and for imaging biological processes.
Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, fluorescent probes can be created. These probes can be used in fluorescence microscopy and other fluorescence-based assays to visualize the localization and dynamics of their biological targets.
Photoaffinity Probes: The incorporation of a photoreactive group, such as a diazirine or a benzophenone, allows for the creation of photoaffinity probes. Upon photoactivation, these probes can covalently crosslink to their target proteins, enabling their identification and the mapping of binding sites.
Design of Chemical Biology Probes:
| Probe Type | Key Feature | Application |
| Fluorescent Probe | Covalently attached fluorescent dye (e.g., fluorescein, rhodamine). | Live-cell imaging, fluorescence polarization assays. |
| Photoaffinity Probe | Contains a photoreactive group (e.g., diazirine, benzophenone) and often a reporter tag (e.g., biotin, alkyne). | Target identification, binding site mapping. |
Catalytic Applications of 2 2 Isopropylphenoxy 4 Methylaniline and Its Complexes
2-(2-Isopropylphenoxy)-4-methylaniline as a Ligand in Homogeneous Catalysis
As a ligand, this compound possesses both a coordinating aniline (B41778) group and a bulky isopropylphenoxy substituent, which could influence the steric and electronic properties of a metal center.
Design and Synthesis of Metal Complexes with this compound Ligands
The synthesis of metal complexes involving aniline-type ligands is a well-established area of coordination chemistry. Typically, the aniline derivative is reacted with a suitable metal precursor, often a metal salt, in an appropriate solvent. The reaction conditions, such as temperature and reaction time, are optimized to ensure the formation of the desired complex.
For this compound, a general synthetic approach would involve the reaction of the compound with various transition metal salts (e.g., of copper, cobalt, nickel, zinc) in a solvent like ethanol. mdpi.com The mixture would likely be heated under reflux to facilitate the coordination of the ligand to the metal ion. mdpi.com The resulting metal complexes would then be isolated and purified through techniques such as filtration and washing. mdpi.com
Characterization of the synthesized complexes would be crucial to determine their structure and properties. Standard analytical techniques that would be employed include:
Infrared (IR) Spectroscopy: To identify the coordination of the aniline nitrogen to the metal center, evidenced by shifts in the N-H stretching frequencies.
UV-Visible Spectroscopy: To study the electronic transitions within the complex and infer its geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and its arrangement around the metal ion.
Elemental Analysis: To confirm the empirical formula of the complex.
X-ray Crystallography: To determine the precise three-dimensional structure of the complex.
A hypothetical data table for the synthesis of such complexes is presented below:
| Metal Salt Precursor | Ligand | Solvent | Reaction Conditions | Proposed Complex Formula |
| CuCl₂·2H₂O | This compound | Ethanol | Reflux, 8h | [Cu(L)₂Cl₂] |
| Co(OAc)₂·4H₂O | This compound | Methanol (B129727) | Stirring, RT, 12h | [Co(L)₂(OAc)₂] |
| PdCl₂(PhCN)₂ | This compound | Dichloromethane (B109758) | Stirring, RT, 4h | [Pd(L)₂Cl₂] |
| Ni(NO₃)₂·6H₂O | This compound | Acetonitrile | Reflux, 6h | [Ni(L)₂(NO₃)₂] |
Mechanistic Investigations of Catalytic Cycles (e.g., Hydrogenation, Oxidation)
Once synthesized, the catalytic activity of metal complexes with the this compound ligand could be investigated in various organic transformations, such as hydrogenation and oxidation reactions. Mechanistic studies are fundamental to understanding the role of the catalyst and optimizing reaction conditions.
For a hypothetical hydrogenation reaction , the catalytic cycle might involve the following general steps:
Activation of the Catalyst: The precatalyst complex would react with hydrogen to form an active metal-hydride species.
Substrate Coordination: The olefin substrate would coordinate to the metal center.
Migratory Insertion: The coordinated olefin would insert into the metal-hydride bond, forming a metal-alkyl intermediate.
Reductive Elimination: The metal-alkyl intermediate would react with another molecule of hydrogen to release the hydrogenated product and regenerate the active catalyst.
For a potential oxidation reaction , such as the oxidation of an alkene, the mechanism could be more complex and might involve high-valent metal-oxo species. nih.gov Techniques such as in-situ spectroscopy (NMR, IR) and kinetic studies would be employed to probe the reaction mechanism and identify key intermediates. Isotope labeling studies could also provide valuable insights into the bond-forming and bond-breaking steps of the catalytic cycle. nih.gov
Enantioselective Catalysis (if chiral forms are used)
If a chiral version of this compound were to be synthesized, its metal complexes could be explored as catalysts for enantioselective reactions. The development of methods for the catalytic enantioselective synthesis of chiral molecules is a significant area of research. researchgate.netnih.gov The inherent chirality of the ligand could induce asymmetry in the coordination sphere of the metal, leading to the preferential formation of one enantiomer of the product. nih.gov
The success of enantioselective catalysis would depend on the design of the chiral ligand and its ability to effectively transfer stereochemical information to the substrate during the catalytic cycle. The bulky isopropylphenoxy group could play a crucial role in creating a specific chiral environment around the metal center.
Applications in Heterogeneous Catalysis
To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, the immobilization of catalysts onto solid supports is a widely used strategy. rsc.org
Immobilization Strategies for this compound Derivatives on Solid Supports
Derivatives of this compound could be functionalized to enable their attachment to solid supports such as silica, alumina, or polymers. rsc.org Common immobilization strategies include:
Covalent Attachment: Introducing a reactive functional group (e.g., a siloxy ether, a carboxylic acid) onto the ligand that can form a covalent bond with the support material.
Adsorption: Physisorption or chemisorption of the metal complex onto the surface of the support.
Encapsulation: Trapping the complex within the pores of a porous material.
The choice of immobilization method would depend on the nature of the support and the desired stability and reactivity of the resulting heterogeneous catalyst. uni-regensburg.de
Performance Evaluation in Various Catalytic Transformations
The performance of the immobilized catalyst would be evaluated in various catalytic reactions. Key performance indicators include:
Activity: The rate at which the catalyst converts reactants into products.
Selectivity: The ability of the catalyst to produce the desired product over side products.
Stability and Reusability: The ability of the catalyst to maintain its activity over multiple reaction cycles.
A hypothetical performance evaluation of an immobilized catalyst is presented in the table below for a generic cross-coupling reaction:
| Entry | Support | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reusability (5 cycles) |
| 1 | Silica | 1.0 | 12 | 95 | >99 | Maintained >90% activity |
| 2 | Alumina | 1.0 | 12 | 88 | 95 | Decreased to 75% activity |
| 3 | Polystyrene | 0.5 | 24 | 92 | 98 | Maintained >88% activity |
No Direct Evidence of Organocatalytic Roles for this compound
Despite a comprehensive search of scientific literature and chemical databases, there is currently no specific, publicly available research detailing the organocatalytic applications of the chemical compound this compound.
Organocatalysis, a significant and rapidly evolving field within organic chemistry, utilizes small organic molecules to accelerate chemical reactions. While aniline derivatives, in general, are known to participate in various organocatalytic transformations, often as precursors or in conjunction with other catalysts, specific studies focusing on the catalytic activity of this compound itself are absent from the current body of scientific literature.
However, without experimental data, any discussion of its specific organocatalytic roles, the types of reactions it might catalyze, its efficiency, or potential reaction mechanisms would be purely speculative. Authoritative and scientifically accurate reporting, as mandated for this article, requires a foundation of peer-reviewed research, which in this case, is not available.
General research into aniline derivatives in organocatalysis has shown their utility in reactions such as:
Asymmetric Michael additions
Aldol reactions
Mannich reactions
Friedel-Crafts alkylations
These reactions are often catalyzed by a chiral acid, such as a phosphoric acid, which protonates the aniline derivative to form a reactive species. The specific steric and electronic environment of the aniline derivative can then influence the enantioselectivity of the transformation.
It is conceivable that this compound could be investigated for similar applications in the future. Researchers might explore its potential as a bulky amine catalyst or as a precursor to more complex organocatalytic structures. Nevertheless, until such studies are conducted and their results published, a detailed and evidence-based account of its organocatalytic roles cannot be provided.
Therefore, the section on the "Organocatalytic Roles of this compound" cannot be developed with the required scientific rigor and detail at this time.
Materials Science Research Involving 2 2 Isopropylphenoxy 4 Methylaniline
Incorporation of 2-(2-Isopropylphenoxy)-4-methylaniline into Polymeric Architectures
The primary amine group of this compound allows it to serve as a monomer in polycondensation reactions, enabling its integration into high-performance polymer backbones such as those of aromatic polyamides and polyimides. The inclusion of the bulky isopropylphenoxy side group is a strategic approach to disrupt chain packing, which can significantly enhance the solubility and processability of otherwise rigid and intractable polymers.
Aromatic polyamides, or aramids, are known for their exceptional thermal stability and mechanical strength. nih.govresearchgate.net However, their strong intermolecular hydrogen bonding often leads to poor solubility, complicating their processing. researchgate.net By synthesizing polyamides using diamines like this compound, researchers can introduce bulky side chains that sterically hinder close packing of the polymer chains. This disruption typically improves solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) without drastically compromising thermal properties. researchgate.net The resulting polymers are expected to form tough, flexible films with high glass transition temperatures (Tg) and thermal stability, similar to other aramids featuring bulky substituents. nih.gov
The table below illustrates typical properties of functional aromatic polyamides synthesized from various diamine monomers, providing a benchmark for the expected performance of polymers derived from this compound. nih.govsciensage.info
| Polymer Type | Diamine Monomer | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (°C) |
| Polyamide with Phthalazinone | 4-[4-(4-carboxyphenoxy)-naphthyl]-2-(4-carboxyphenyl)phthalazin-1-one based | 0.54–0.69 | 63.9–81.6 | Not Reported | >475 |
| Polyamide with Xanthene Groups | Various Aromatic Diamines | Not Reported | Not Reported | 236–298 | 490–535 (in N2) |
| Polyamide with Quinoxaline | 2,3-bis-p-aminophenylquinoxaline | 0.25–0.30 | Not Reported | Not Reported | >420 |
| Polyamide with Pendant Chains | 4-(4’-carboxyphenoxy)-2-pentadecylbenzoic acid based | Not Reported | Not Reported | Not Reported | Not Reported |
This table is interactive. Data is compiled from research on various functional aromatic polyamides to illustrate typical performance metrics.
Development of Functional Materials with this compound Components
The unique chemical structure of this compound makes it a candidate for developing specialized functional materials. Its amine functionality allows for covalent bonding within a matrix, while the phenoxy and alkyl groups can be tailored to control properties such as hydrophobicity, processability, and responsiveness to external stimuli.
Advanced Composites
In the field of advanced composites, aromatic amines are frequently used as curing agents for epoxy resins. These agents react with the epoxide groups to form a rigid, cross-linked thermoset polymer network. The selection of the amine curing agent is critical as it dictates the final properties of the composite, including its glass transition temperature (Tg), mechanical strength, and chemical resistance.
The incorporation of this compound as a curing agent or as a comonomer in the composite matrix could offer several advantages. The bulky isopropylphenoxy group can increase the free volume within the polymer network, potentially enhancing toughness and impact resistance. Furthermore, the aromatic nature of the compound contributes to high thermal and chemical stability, which is crucial for high-performance applications in aerospace and electronics.
Smart Materials
"Smart" or "stimuli-responsive" polymers are materials that undergo significant changes in their physical or chemical properties in response to small external triggers. nih.govrsc.org These triggers can include changes in temperature, pH, light, or electric fields. nih.govmdpi.combohrium.com The development of such materials often involves incorporating specific functional groups into the polymer structure that are sensitive to these stimuli.
Polymers containing this compound could be engineered to exhibit smart behavior. For instance, the aniline (B41778) nitrogen is basic and can be protonated at low pH. If this monomer is copolymerized into a hydrogel, this protonation could lead to electrostatic repulsion along the polymer chains, causing the hydrogel to swell. mdpi.com This pH-responsive behavior is a hallmark of many smart polymer systems used in applications like drug delivery and sensors. nih.gov Similarly, modifications to the aromatic rings, such as the introduction of photo-isomerizable groups, could render the materials responsive to light.
Optical, Electronic, and Magnetic Properties of Materials Incorporating this compound
The electronic and optical properties of polymers derived from aniline and its derivatives are of significant interest for applications in electronics, such as sensors and organic light-emitting diodes (OLEDs). Polyaniline, a well-known conducting polymer, has its conductivity and optical properties tuned by doping and by the substitution of groups onto the aniline ring.
When this compound is incorporated into a polymer backbone, such as in a polyaniline copolymer, it is expected to influence these properties significantly. The bulky, non-conductive isopropylphenoxy side group would likely decrease the electrical conductivity compared to unsubstituted polyaniline by hindering the intermolecular charge hopping that is crucial for conduction. This effect is common in substituted polyanilines, where increased steric hindrance disrupts π-orbital overlap between adjacent chains. researchgate.net However, this same structural feature often enhances solubility, allowing for easier processing of the polymer into thin films for electronic devices. researchgate.net
The optical properties, such as UV-visible absorption and photoluminescence, would also be affected. The extended conjugation provided by the phenoxy-aniline structure could shift the absorption and emission spectra, potentially making the material suitable for specific optical applications.
The table below summarizes the conductivity of copolymers of aniline with other substituted anilines, illustrating the typical impact of side groups on electronic properties.
| Copolymer System | Monomer Ratio (Aniline:Substituted Aniline) | Conductivity (S/cm) |
| Poly(aniline-co-2-methylaniline) | 75:25 | Lower than pure polyaniline |
| Poly(aniline-co-2-methylaniline) | 50:50 | Lower than 75:25 ratio |
| Poly(aniline-co-2-methylaniline) | 25:75 | Minimized conductivity |
| Poly(aniline-co-2,4-dimethoxyaniline) | Molar ratio dependent | Decreases with higher dimethoxyaniline content |
This interactive table shows the general trend of decreasing conductivity as the proportion of bulky or electron-donating substituted aniline monomers increases in copolymers with aniline. researchgate.net
Currently, there is limited specific research on the magnetic properties of materials derived from this compound.
Supramolecular Chemistry and Self-Assembly of this compound Derivatives
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The self-assembly of molecules into ordered, functional structures is a key aspect of this field. The structure of this compound and its derivatives contains multiple sites capable of participating in such interactions.
The primary amine group is a strong hydrogen bond donor, while the ether oxygen and the aromatic rings can act as hydrogen bond acceptors. researchgate.net This allows for the formation of defined hydrogen-bonding networks, which can direct the assembly of molecules into specific crystalline structures or liquid crystal phases. For instance, in the solid state, related phenoxyaniline (B8288346) compounds form crystal structures stabilized by intermolecular N—H⋯O hydrogen bonds. researchgate.net
The large, flat surfaces of the aromatic rings also promote π-π stacking interactions, another critical force in the self-assembly of organic molecules. The interplay between the directional hydrogen bonds and the less directional π-π stacking, along with the steric influence of the bulky isopropyl group, would create complex and potentially novel supramolecular architectures. By modifying the core structure—for example, by converting the amine to an amide or an imine—researchers can systematically tune these intermolecular forces to control the self-assembly process and create new materials with ordered nanostructures.
Environmental Degradation Pathways and Ecotoxicological Mechanisms of 2 2 Isopropylphenoxy 4 Methylaniline
Mechanistic Studies of Biotransformation of 2-(2-Isopropylphenoxy)-4-methylaniline in Environmental Systems
The biotransformation of a compound refers to its chemical alteration by living organisms. For a molecule like this compound, this would primarily involve microbial and enzymatic processes in soil and water.
Microbial Degradation Pathways and Metabolite Identification
While no studies have identified microbial strains capable of degrading this compound, research on simpler anilines provides insight into potential pathways. For instance, the biodegradation of 4-methylaniline has been demonstrated in aerobic sequencing batch reactors, achieving a maximal specific degradation rate of 34 mg of 4-methylaniline per gram of volatile suspended solids per hour after an acclimation period. nih.gov This suggests that the methylaniline moiety of the target compound is susceptible to microbial attack.
Furthermore, studies on Rhodococcus rhodochrous have shown the co-metabolic degradation of 2-methylaniline. nih.gov This bacterium degrades 2-methylaniline via 3-methylcatechol, which is then primarily processed through a meta-cleavage pathway. nih.gov Based on these findings, a hypothetical microbial degradation pathway for this compound could involve initial hydroxylation of the aniline (B41778) ring, followed by ring cleavage.
Table 1: Potential Microbial Degradation Metabolites of Structurally Similar Compounds
| Parent Compound | Degrading Microorganism | Key Metabolite | Pathway |
| 2-methylaniline | Rhodococcus rhodochrous strain CTM | 3-methylcatechol | Meta-cleavage |
| 4-chloro-2-methylaniline | Rhodococcus rhodochrous strain CTM | Not specified | Ortho-cleavage |
This table presents data for analogous compounds to infer potential metabolites for this compound.
Enzymatic Degradation Mechanisms in Environmental Contexts
The enzymatic breakdown of aromatic compounds is a key component of their environmental degradation. For aniline-type molecules, dioxygenase enzymes are crucial. In Rhodococcus rhodochrous, catechol 1,2-dioxygenase and catechol 2,3-dioxygenase are inducible enzymes that play a central role in the degradation of 2-methylaniline and its chlorinated isomers. nih.gov These enzymes are responsible for the cleavage of the aromatic ring, a critical step in the mineralization of the compound. nih.gov
For the phenoxy component of this compound, insights can be drawn from the degradation of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D). The degradation of 2,4-D is initiated by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA), which cleaves the ether linkage. nih.gov A similar enzymatic attack could potentially cleave the ether bond in this compound.
Abiotic Degradation Mechanisms of this compound
Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as light (photolysis) and water (hydrolysis).
Photolytic Degradation Pathways
There is no specific information available regarding the photolytic degradation of this compound. Generally, aromatic amines can undergo photodegradation in the presence of sunlight, which can lead to the formation of various transformation products. The rate and pathway of photolysis would depend on factors such as the wavelength of light, the presence of photosensitizers in the environment, and the chemical's absorption spectrum.
Hydrolytic Stability and Transformation
The hydrolytic stability of this compound has not been documented. The molecule contains an ether linkage, which is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). However, the presence of the aniline and isopropyl groups could influence its electronic properties and, consequently, its stability, though significant hydrolysis is not expected to be a primary degradation pathway without microbial or enzymatic action.
Sorption and Mobility Mechanisms in Soil and Aquatic Environments
The movement and partitioning of a chemical in the environment are governed by its sorption to soil and sediment particles. For aniline-related compounds, sorption is a key process influencing their environmental fate.
Studies on aniline and 4-methylaniline have shown that their adsorption to soil is influenced by the soil's organic matter and clay content. nih.gov An investigation into the adsorption of aniline and 4-methylaniline onto a bifunctional polymeric resin demonstrated that the process was endothermic and that the Freundlich model provided a good fit for the isotherm data. nih.gov This suggests that the sorption of this compound is likely to be significant, particularly in soils with high organic carbon content. The sorption mechanism for similar compounds has been described as a combination of physical adsorption and chemical transition. nih.govresearchgate.net
The mobility of a compound in soil is inversely related to its sorption. Compounds that sorb strongly to soil particles are less mobile and therefore less likely to leach into groundwater. Given the expected sorption behavior based on its aniline and phenoxy moieties, this compound would likely exhibit low to moderate mobility in soil environments.
Table 2: Adsorption Characteristics of Analogous Aniline Compounds
| Compound | Adsorbent | Adsorption Model Fit | Key Influencing Factors |
| Aniline | Agricultural Soils | Langmuir, Freundlich | Organic matter, clay content |
| 4-methylaniline | Bifunctional Polymeric Resin | Freundlich | Microporous structure, polar groups |
This table summarizes findings for structurally related compounds to predict the behavior of this compound.
Ecotoxicological Mechanisms of Action of this compound (in vitro studies on cellular or enzymatic targets)
No published research data is currently available to describe the in vitro ecotoxicological mechanisms of this compound. Investigations into how this compound interacts with cellular structures, pathways, or specific enzymes in various organisms have not been documented in the scientific literature.
Table 1: Summary of In Vitro Ecotoxicological Studies on this compound
| Target Organism/Cell Line | Cellular or Enzymatic Target | Observed Effect | Reference |
| Data Not Available | Data Not Available | Data Not Available | N/A |
Analytical Methodologies for 2 2 Isopropylphenoxy 4 Methylaniline
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone for the separation and quantification of "2-(2-Isopropylphenoxy)-4-methylaniline" from complex mixtures. These techniques offer high resolution and sensitivity, enabling the detection of trace amounts of the analyte.
Liquid Chromatography (LC) with Various Detection Modes (e.g., UV, MS, MS/MS)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like "this compound". The separation is typically achieved on a reversed-phase column, such as a C18 or C8, where the compound is separated based on its hydrophobicity.
For detection, Ultraviolet (UV) detection is a common and cost-effective choice. Aromatic compounds like "this compound" exhibit strong UV absorbance, typically in the range of 230-280 nm. A diode array detector (DAD) or a photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment.
For enhanced sensitivity and selectivity, especially in complex matrices, Mass Spectrometry (MS) and tandem Mass Spectrometry (MS/MS) are the detectors of choice. When coupled with LC, these techniques (LC-MS and LC-MS/MS) provide molecular weight and structural information, allowing for unambiguous identification and quantification. Electrospray ionization (ESI) is a common ionization source for such analyses.
| Parameter | HPLC-UV | HPLC-MS/MS |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | C18 (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |
| Detection | UV at ~254 nm | ESI+, Multiple Reaction Monitoring (MRM) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Temperature | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 40 °C) |
Gas Chromatography (GC) with Mass Spectrometry (MS/MS) Detection
Gas Chromatography (GC) is another powerful technique for the analysis of "this compound", particularly when high resolution and sensitivity are required. Due to the compound's relatively low volatility, derivatization may sometimes be employed to improve its chromatographic behavior, although direct analysis is often feasible.
GC coupled with tandem Mass Spectrometry (GC-MS/MS) offers exceptional selectivity and sensitivity, making it suitable for trace-level analysis. The use of a capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is common for the separation of aniline (B41778) derivatives. The mass spectrometer is typically operated in electron ionization (EI) mode, and specific parent-daughter ion transitions are monitored for quantification in MS/MS mode. d-nb.info
| Parameter | GC-MS/MS |
| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temp. | 250-280 °C |
| Oven Program | Temperature gradient (e.g., start at 100°C, ramp to 300°C) |
| Detection | EI, Multiple Reaction Monitoring (MRM) |
Sample Preparation and Extraction Methods for Complex Matrices (e.g., SPE, LLE)
Effective sample preparation is critical to remove interferences and concentrate the analyte before chromatographic analysis, especially from complex matrices like biological fluids, soil, or industrial effluents.
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of "this compound". A sorbent material, such as a C18 or a mixed-mode cation exchange sorbent, can be used to retain the analyte while allowing interfering substances to pass through. The analyte is then eluted with a small volume of an organic solvent. phmethods.net
Liquid-Liquid Extraction (LLE) is a classic and effective method for extracting the compound from aqueous samples. The sample is typically adjusted to a basic pH to ensure the aniline is in its non-ionized form, and then extracted into an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate. d-nb.info
Spectroscopic Analytical Methods for Identification and Purity Assessment
Spectroscopic methods are indispensable for the structural elucidation and purity assessment of "this compound".
Quantitative NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification and structural characterization of "this compound". ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. rsc.org
For quantitative purposes, Quantitative NMR (qNMR) can be employed. This technique uses an internal standard with a known concentration to determine the absolute amount of the analyte in a sample. qNMR is a primary ratio method and does not require a calibration curve, offering high precision and accuracy.
UV-Vis Spectrophotometry
UV-Visible (UV-Vis) spectrophotometry is a simple and rapid technique for the quantification of "this compound" in solution, provided that no other components in the sample absorb at the same wavelength. The analysis is based on the Beer-Lambert law, where the absorbance of the sample is directly proportional to the concentration of the analyte. The absorption maxima for substituted anilines are influenced by the solvent polarity. biointerfaceresearch.comresearchgate.net
Electrochemical and Other Advanced Analytical Techniques
The analysis of this compound can be approached through several advanced instrumental methods. Due to the electroactive nature of the aniline functional group, electrochemical techniques offer a sensitive and selective means of detection. nih.govazolifesciences.com Concurrently, chromatographic methods provide powerful separation capabilities, essential for analyzing complex sample matrices.
Electrochemical Techniques:
Electrochemical methods are predicated on the measurement of electrical parameters, such as current or potential, resulting from redox reactions of the analyte at an electrode surface. azolifesciences.com For this compound, the primary amine group is susceptible to electrochemical oxidation. nih.gov
Voltammetry: This is a key electrochemical technique where the current is measured as a function of an applied potential. azolifesciences.com
Cyclic Voltammetry (CV): CV is often employed to study the electrochemical behavior of aromatic amines like aniline and its derivatives. srce.hrresearchgate.net By scanning the potential and observing the resulting current, information on the oxidation potential of this compound can be obtained. The electrochemical oxidation of aniline derivatives can be influenced by the type of electrode (e.g., glassy carbon, platinum) and the pH of the supporting electrolyte. srce.hrresearchgate.net
Adsorptive Stripping Voltammetry (AdSV): This technique can offer very low detection limits. It involves a pre-concentration step where the analyte is adsorbed onto the working electrode surface before the voltammetric scan. For some aromatic amines, derivatization to form an azo compound can enhance its adsorptive and electrochemical properties, leading to improved sensitivity. nih.gov
Other Advanced Analytical Techniques:
Chromatographic techniques are indispensable for the separation and quantification of this compound, especially from complex mixtures.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC is a widely used technique for the analysis of aromatic amines. nih.govresearchgate.netdiplomatacomercial.com The use of a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile) is common for separating such compounds. nih.govresearchgate.net Detection is typically achieved using a UV detector, as the aromatic rings in the molecule absorb UV light. For enhanced sensitivity and selectivity, a fluorescence detector can be used, sometimes requiring a pre-column derivatization step to introduce a fluorescent tag to the aniline moiety. nih.gov UHPLC systems, which use smaller particle size columns and higher pressures, can offer faster analysis times and improved resolution. chromatographyonline.comlcms.cz
Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile and semi-volatile compounds. diplomatacomercial.comosti.gov For the analysis of this compound, which may have limited volatility, derivatization might be necessary to increase its thermal stability and improve its chromatographic behavior. nih.gov A common derivatization approach involves acylation of the amine group. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer provides definitive identification of the analyte based on its mass spectrum. d-nb.infonih.govfigshare.com This is particularly valuable for confirming the presence of the compound in complex samples. epa.gov
The following table summarizes some of the advanced analytical techniques applicable to the analysis of aromatic amines, with projected parameters for this compound.
| Technique | Principle | Typical Parameters for Aromatic Amine Analysis | Projected Applicability for this compound |
| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Working Electrode: Glassy Carbon; Supporting Electrolyte: 0.1 M H₂SO₄; Scan Rate: 50-100 mV/s. srce.hr | Suitable for characterizing the redox behavior of the aniline moiety. |
| Adsorptive Stripping Voltammetry (AdSV) | The analyte is first deposited on the working electrode, usually by adsorption, and then the potential is scanned to generate a current signal. | Often involves derivatization to an azo dye, followed by accumulation at a hanging mercury drop electrode or a carbon paste electrode. nih.gov | Potentially very sensitive, but may require a specific derivatization procedure to be developed. |
| HPLC-UV | Separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase, with detection by UV absorbance. | Column: C18 (e.g., 150 x 4.6 mm, 5 µm); Mobile Phase: Acetonitrile/Water or Methanol/Buffer gradient; Detection Wavelength: ~240 nm. nih.govresearchgate.net | A standard and robust method for quantification. |
| UHPLC-MS | A high-resolution version of HPLC coupled to a mass spectrometer for highly sensitive and selective detection. | Column: Sub-2 µm particle size C18; Mobile Phase: Gradient elution with acidified water and methanol/acetonitrile; Detection: Single Ion Monitoring (SIM) or tandem MS (MS/MS). lcms.czd-nb.info | Offers high throughput and definitive identification. |
| GC-MS | Separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio. | Column: Capillary column (e.g., DB-5ms); Temperature Program: Ramped from a low initial temperature to a high final temperature; Ionization: Electron Ionization (EI). d-nb.infonih.gov | Suitable for identification and quantification, possibly requiring derivatization. |
Method Validation and Quality Control in the Analysis of this compound
For any analytical method to be considered reliable, it must undergo a thorough validation process. Quality control measures are then implemented to ensure the continued accuracy and precision of the data generated.
Method Validation:
Method validation for the analysis of this compound would involve establishing the performance characteristics of the chosen analytical technique. Key validation parameters include:
Linearity and Range: This is assessed by analyzing a series of standards of known concentrations. A calibration curve is constructed by plotting the instrument response against the concentration of the analyte. The linearity is typically evaluated by the correlation coefficient (r²) of the linear regression, which should ideally be close to 1. nih.govnih.gov
Accuracy: Accuracy is determined by analyzing samples with known concentrations of the analyte (e.g., spiked samples) and comparing the measured concentration to the true value. It is often expressed as the percent recovery. nih.govresearchgate.net
Precision: Precision measures the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) of a set of replicate measurements. Precision is typically evaluated at two levels: repeatability (within-day precision) and intermediate precision (between-day precision). nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.govchromatographyonline.com
Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. nih.gov For chromatographic methods, this is demonstrated by the resolution of the analyte peak from other peaks. For MS detection, it is demonstrated by the uniqueness of the mass spectrum.
The following table presents hypothetical method validation data for the analysis of this compound using HPLC-UV, based on typical values reported for similar aromatic amines.
| Validation Parameter | Hypothetical Performance Characteristic | Reference |
| Linearity Range | 0.1 - 20.0 µg/mL | nih.govresearchgate.net |
| Correlation Coefficient (r²) | > 0.999 | nih.gov |
| Accuracy (Recovery) | 95.0 - 105.0% | nih.govresearchgate.net |
| Precision (Repeatability, RSD) | < 2.0% | nih.gov |
| Precision (Intermediate, RSD) | < 5.0% | nih.gov |
| Limit of Detection (LOD) | 0.02 µg/mL | nih.gov |
| Limit of Quantification (LOQ) | 0.06 µg/mL | chromatographyonline.com |
Quality Control:
Quality control (QC) procedures are essential for monitoring the performance of the analytical method on an ongoing basis. diplomatacomercial.comdiplomatacomercial.com This ensures that the results generated for routine samples are reliable. Key QC practices include:
Analysis of QC Samples: This involves the regular analysis of samples with known concentrations of this compound. These samples are typically prepared at low, medium, and high concentrations within the calibration range. The results for the QC samples are plotted on control charts to monitor for any trends or deviations from the expected values.
Reagent Blanks: A reagent blank (a sample containing all components except the analyte) should be analyzed with each batch of samples to check for contamination of reagents or glassware. epa.gov
Calibration Verification: The calibration curve should be verified at regular intervals by analyzing one or more calibration standards. If the response of a standard deviates significantly from the expected value, a new calibration curve should be generated. epa.gov
Adherence to Standard Operating Procedures (SOPs): All analyses should be conducted in strict accordance with a detailed SOP that documents all aspects of the analytical method, from sample preparation to data analysis and reporting.
Instrument Performance Monitoring: The performance of the analytical instrument should be regularly monitored to ensure it is functioning correctly. This may include checks on parameters such as detector sensitivity, chromatographic resolution, and mass accuracy.
By implementing these advanced analytical techniques and rigorous validation and quality control procedures, the reliable and accurate analysis of this compound can be achieved.
Pharmacokinetic and Metabolic Pathway Research of 2 2 Isopropylphenoxy 4 Methylaniline Mechanistic, in Vitro and in Silico Focus
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Mechanistic Studies
In vitro ADME studies are crucial in early drug discovery to predict the pharmacokinetic behavior of a compound in vivo. These assays provide insights into a molecule's potential for oral bioavailability, distribution in the body, metabolic stability, and routes of elimination.
Cellular Permeability and Transport Mechanisms (in vitro models)
The permeability of a compound across biological membranes is a key determinant of its oral absorption. In vitro models, such as the Caco-2 cell permeability assay, are widely used to predict intestinal absorption. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. nih.gov
The apparent permeability coefficient (Papp) is calculated to classify compounds as having low, medium, or high permeability. For example, a study on various polyols demonstrated that maltitol (B1215825) and sorbitol exhibited very low permeability, while mannitol (B672) and xylitol (B92547) showed medium permeability across the Caco-2 model. nih.gov The transport of a compound can occur via passive diffusion or be mediated by uptake and efflux transporters expressed on the cell surface.
Table 1: Illustrative Caco-2 Permeability Data for Reference Compounds
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Permeability Classification | Efflux Ratio (B-A/A-B) |
| Propranolol | 25.0 | High | 1.2 |
| Atenolol | 0.5 | Low | 1.0 |
| Ranitidine | 0.2 | Low | 8.5 (Efflux Substrate) |
| Furosemide | 0.8 | Low | 5.2 (Efflux Substrate) |
This table presents example data for well-characterized drugs to illustrate the output of Caco-2 permeability assays. Data for 2-(2-Isopropylphenoxy)-4-methylaniline is not available.
Plasma Protein Binding Mechanisms (in vitro)
The extent to which a compound binds to plasma proteins, primarily albumin, influences its distribution and availability to reach target tissues and undergo metabolism or excretion. Only the unbound fraction of a drug is pharmacologically active. In vitro methods like equilibrium dialysis, ultrafiltration, and solid-phase microextraction (SPME) are employed to determine the percentage of plasma protein binding.
For instance, a study on the antibiotic temocillin (B1212904) showed that its plasma protein binding was approximately 85% in healthy individuals but was lower in ICU patients, indicating that disease states can alter protein binding. The binding is typically a reversible process, and the unbound fraction is a critical parameter for interpreting pharmacokinetic and pharmacodynamic data.
Table 2: Example Plasma Protein Binding of Various Compounds
| Compound | Plasma Protein Binding (%) | Primary Binding Protein |
| Warfarin | 99 | Albumin |
| Diazepam | 98 | Albumin |
| Imipramine | 95 | Albumin, α1-acid glycoprotein |
| Caffeine | 35 | Albumin |
This table provides examples of plasma protein binding for different drugs. Data for this compound is not available.
Metabolic Stability and Biotransformation Pathways (in vitro enzymatic systems)
Metabolic stability assays using in vitro systems like liver microsomes, S9 fractions, or hepatocytes are fundamental for predicting a compound's in vivo clearance. These systems contain the primary enzymes responsible for drug metabolism.
Phase I metabolism typically involves oxidation, reduction, or hydrolysis, reactions primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. To assess metabolic stability, a compound is incubated with liver microsomes and a co-factor such as NADPH. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint) and half-life (t½).
For example, a study on 2-substituted aniline (B41778) pyrimidine (B1678525) derivatives found that compound 18c had a half-life of 53.1 minutes in human liver microsomes, indicating good metabolic stability, whereas other analogs had significantly shorter half-lives. Research on aniline itself has shown that its metabolites, such as phenylhydroxylamine, 2-aminophenol, and 4-aminophenol, are formed through hepatic clearance.
Table 3: Illustrative Metabolic Stability of Structurally Related Aniline Derivatives in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound 18c | 53.1 | 0.06 |
| Compound 18l | 9.6 | 0.36 |
| Compound 18n | 11.9 | 0.29 |
| Compound 18o | 8.6 | 0.40 |
Data from a study on 2-substituted aniline pyrimidine derivatives, intended for illustrative purposes. Data for this compound is not available.
Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with endogenous molecules, such as glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (B86663) (via sulfotransferases, SULTs), to increase water solubility and facilitate excretion.
Glucuronidation is a major clearance pathway for many drugs. In vitro studies using liver microsomes fortified with UDPGA (the co-factor for UGTs) can determine a compound's susceptibility to this pathway. The kinetics of glucuronidation can be complex, sometimes not following standard Michaelis-Menten kinetics. For some compounds, N-glucuronidation can be a significant metabolic route, with specific UGT isoforms like UGT1A4 and UGT2B10 often implicated.
Enzyme Inhibition and Activation Mechanisms of this compound
Assessing a compound's potential to inhibit or induce drug-metabolizing enzymes is critical for predicting drug-drug interactions.
Inhibition of CYP enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity. In vitro CYP inhibition assays are conducted using human liver microsomes and a panel of probe substrates specific for major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). The concentration of the test compound that causes 50% inhibition (IC50) of the probe substrate's metabolism is determined. Inhibition can be reversible, or time-dependent (mechanism-based).
Similarly, inhibition of UGT enzymes can also lead to drug-drug interactions. For example, the herbal ingredient isoliquiritigenin (B1662430) has been shown to have strong inhibitory effects on multiple UGT isoforms.
Table 4: Illustrative IC50 Values for a Hypothetical Compound against Major CYP Isoforms
| CYP Isoform | Probe Substrate | IC50 (µM) | Potential for Inhibition |
| CYP1A2 | Phenacetin | > 50 | Low |
| CYP2C9 | Diclofenac | 15 | Moderate |
| CYP2C19 | S-Mephenytoin | > 50 | Low |
| CYP2D6 | Dextromethorphan | 5 | High |
| CYP3A4 | Midazolam | 2 | High |
This table provides an example of the data generated from in vitro CYP inhibition assays. Data for this compound is not available.
Competitive Inhibition Mechanisms
Competitive inhibition is a form of enzyme inhibition where an inhibitor, which often resembles the substrate, binds to the active site of an enzyme. This binding is reversible and prevents the actual substrate from accessing the site. The inhibitor and substrate are thus in direct competition. The level of inhibition is dependent on the concentrations of both the inhibitor and the substrate. By increasing the substrate concentration, the effect of the competitive inhibitor can be overcome. For a compound like this compound, this would involve it binding to the active site of a metabolic enzyme, such as a Cytochrome P450 isoform, thereby preventing the binding of an endogenous or co-administered substrate.
Non-Competitive and Uncompetitive Inhibition Mechanisms
Non-competitive inhibition occurs when an inhibitor binds to an allosteric (non-active) site on the enzyme. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding to the active site. In this scenario, the inhibitor can bind to either the free enzyme or the enzyme-substrate complex with equal affinity. Unlike competitive inhibition, increasing the substrate concentration does not reverse the inhibitory effect.
Uncompetitive inhibition is a rarer mechanism where the inhibitor binds only to the enzyme-substrate (ES) complex, also at an allosteric site. This type of inhibition is most effective when the substrate concentration is high, as this increases the concentration of the ES complex to which the inhibitor binds.
Allosteric Modulation Mechanisms
Allosteric modulation involves the binding of a ligand (an allosteric modulator) to a site on a receptor or enzyme that is topographically distinct from the primary (orthosteric) binding site. This binding causes a conformational change in the protein, which can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity or efficacy of the primary ligand. Allosteric modulators offer the potential for greater selectivity compared to orthosteric ligands because allosteric sites are generally less conserved across receptor subtypes.
Irreversible Inhibition Mechanisms
Irreversible inhibition happens when an inhibitor binds to an enzyme, often through covalent bonds, and permanently inactivates it. These inhibitors are frequently highly reactive molecules that form a stable complex with the enzyme. The enzyme's activity can only be restored through the synthesis of new enzyme molecules. Due to its chemical structure, this compound could potentially be metabolized into reactive intermediates capable of forming covalent adducts with enzymes, leading to irreversible inhibition.
Computational Pharmacokinetics and Metabolism Prediction (In Silico Modeling)
In modern drug discovery and toxicology, in silico models are invaluable for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel chemical entities. researchgate.netparssilico.com These computational tools use a compound's structure to forecast its pharmacokinetic behavior, helping to prioritize candidates for further development and identify potential liabilities. nih.govijper.org
In Silico ADME Predictions
The ADME profile of this compound can be predicted using various computational models. These predictions are based on its physicochemical properties derived from its structure, which includes a substituted aniline ring linked to an isopropyl-substituted phenoxy group. Such models, like SwissADME, provide insights into a molecule's drug-likeness and pharmacokinetic friendliness. parssilico.comnih.govnih.gov
Table 1: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 241.33 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five: <500). |
| LogP (Lipophilicity) | ~4.2 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. nih.gov |
| Water Solubility (LogS) | Predicted to be low to moderate | Low aqueous solubility can limit absorption and formulation options. rjpponline.org |
| H-Bond Donors | 1 | Complies with Lipinski's Rule of Five (<5). |
| H-Bond Acceptors | 2 (N and O atoms) | Complies with Lipinski's Rule of Five (<10). |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Suggests good intestinal absorption and cell membrane permeability (typically <140 Ų). nih.gov |
| Gastrointestinal (GI) Absorption | High (predicted) | The compound's physicochemical properties suggest it is likely to be well-absorbed from the GI tract. protocols.io |
| Blood-Brain Barrier (BBB) Permeant | Yes (predicted) | Lipophilicity and low TPSA suggest potential to cross the BBB. protocols.io |
| Cytochrome P450 (CYP) Inhibition | Probable inhibitor of CYP1A2, CYP2C9, CYP2C19 | Aniline and substituted aromatic structures are known to interact with and potentially inhibit various CYP enzymes. nih.gov |
| Synthetic Accessibility Score | ~3.5 | Indicates that the molecule is moderately easy to synthesize. |
Metabolite Prediction and Pathway Mapping
The metabolism of this compound is predicted to proceed through several key pathways common to substituted anilines and aromatic ethers. jst.go.jp Computational tools can predict the most likely sites of metabolism and the resulting metabolites. nih.govnih.gov
Phase I Metabolism: The initial phase of metabolism typically involves oxidation, reduction, or hydrolysis reactions, primarily mediated by the Cytochrome P450 (CYP) enzyme superfamily.
Aromatic Hydroxylation: The phenyl and aniline rings are susceptible to hydroxylation. The position of hydroxylation is influenced by the existing substituents.
N-Oxidation: The primary amine group of the aniline moiety is a common site for oxidation, which can lead to the formation of phenylhydroxylamine and nitrosobenzene (B162901) derivatives. These metabolites are often associated with the hematotoxicity of anilines. nih.gov
Alkyl Group Oxidation: The isopropyl and methyl groups can undergo hydroxylation to form alcohol metabolites, which can be further oxidized to carboxylic acids. Studies on alkyl-substituted aromatic compounds show that metabolism often shifts toward the alkyl side chain. nih.gov
O-Dealkylation (Ether Cleavage): The ether linkage between the two aromatic rings can be cleaved, though this is generally a less favored pathway for diaryl ethers compared to alkyl-aryl ethers.
Deamination: The primary amine may be removed.
Phase II Metabolism: The metabolites formed during Phase I, which now possess polar functional groups (e.g., hydroxyl, carboxyl), can undergo conjugation reactions. These reactions increase water solubility and facilitate excretion. Common conjugation reactions include:
Glucuronidation: Addition of glucuronic acid to hydroxyl groups.
Sulfation: Addition of a sulfate group to hydroxyl groups.
Predicted Metabolic Pathway:
Initial Oxidation: this compound is likely first oxidized on either the aromatic rings or the alkyl substituents by CYP enzymes. N-oxidation of the aniline nitrogen is also a probable initial step. nih.gov
Formation of Primary Metabolites: This results in a variety of hydroxylated, N-oxidized, and carboxylated metabolites.
Conjugation: These primary metabolites are then conjugated with glucuronic acid or sulfate.
Excretion: The polar conjugates are readily excreted in urine and/or bile.
Table 2: Predicted Metabolites of this compound
| Metabolite Type | Potential Structure Description | Metabolic Reaction |
|---|---|---|
| Hydroxylated Metabolite | Hydroxyl group added to one of the aromatic rings. | Aromatic Hydroxylation |
| N-Oxide Metabolite | Oxidation of the aniline nitrogen to a hydroxylamine (B1172632) or nitroso group. | N-Oxidation |
| Carbinol Metabolite | Hydroxylation of the isopropyl or methyl group. | Alkyl Hydroxylation |
| Carboxylic Acid Metabolite | Further oxidation of the carbinol metabolite. | Alcohol/Aldehyde Oxidation |
| Phenolic Metabolite | Cleavage of the ether bond, resulting in separate phenol (B47542) and aniline derivatives. | O-Dealkylation |
| Phase II Conjugate | Glucuronide or sulfate conjugate of a hydroxylated metabolite. | Glucuronidation/Sulfation |
Mechanistic Aspects of Cellular Toxicity (In Vitro Studies)
Following a comprehensive review of publicly available scientific literature, no specific in vitro studies detailing the mechanistic aspects of cellular toxicity for the compound this compound were identified. The compound is available from some chemical suppliers for research purposes, but published research on its cytotoxic or genotoxic effects appears to be limited or non-existent in the public domain. scbt.com
Therefore, this section will outline the established in vitro methodologies and theoretical mechanistic pathways that would typically be investigated to assess the cellular toxicity of a novel chemical compound like this compound. These approaches are based on standard toxicological screening protocols and findings for other aniline and phenoxy derivatives.
Hypothetical In Vitro Assessment Strategy:
To determine the cellular toxicity mechanisms of this compound, a tiered approach using various cell-based assays would be necessary. This would involve exposing relevant cell lines (e.g., human hepatocytes, renal proximal tubule cells, or a standard line like Chinese Hamster Ovary cells) to the compound and evaluating several key endpoints.
Cytotoxicity Assessment
The initial step would be to establish the cytotoxic potential of the compound, typically by determining the concentration that causes 50% cell death (IC50).
MTT Assay: This colorimetric assay measures mitochondrial reductase activity, an indicator of cell viability. A dose-dependent decrease in the signal would indicate cytotoxicity.
LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells upon membrane damage. An increase in extracellular LDH would signify compromised cell integrity.
Investigation of Oxidative Stress
Many aromatic compounds induce toxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.gov
ROS Detection: Assays using fluorescent probes like DCFH-DA can quantify intracellular ROS levels following exposure to the compound.
Lipid Peroxidation: Measurement of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE), byproducts of lipid peroxidation, can indicate oxidative damage to cell membranes. nih.gov
Glutathione (B108866) (GSH) Levels: A decrease in the levels of the antioxidant glutathione would suggest its depletion in response to oxidative stress.
Genotoxicity and DNA Damage Assessment
Genotoxicity assays are crucial to determine if a compound can damage genetic material. nih.gov
Comet Assay (Single Cell Gel Electrophoresis): This method is used to detect DNA strand breaks. Damaged DNA will migrate further in an electric field, creating a "comet tail." Studies on other compounds, such as 2,4-dichlorophenoxyacetic acid, have utilized this assay to show dose-dependent increases in DNA damage. nih.gov
Micronucleus Test: This test identifies small nuclei (micronuclei) in the cytoplasm that form from chromosome fragments or whole chromosomes left behind during cell division, indicating chromosomal damage. nih.gov
p53 Activation Assays: The p53 tumor suppressor protein is activated in response to DNA damage. Reporter gene assays can measure the activation of the p53 pathway. nih.gov
Apoptosis and Necrosis Pathways
Determining the mode of cell death (programmed apoptosis vs. uncontrolled necrosis) is a key part of mechanistic toxicology.
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and viable cells.
Caspase Activity Assays: The activation of specific caspases (e.g., caspase-3, -8, -9) can elucidate the specific apoptotic pathway (intrinsic vs. extrinsic) being triggered.
Illustrative Data Tables for Hypothetical Findings
The tables below are provided as examples of how data from such in vitro studies would be presented. Note: The values and observations in these tables are purely hypothetical and for illustrative purposes only, as no experimental data for this compound has been found.
Table 1: Hypothetical Cytotoxicity of this compound in a Human Cell Line
| Assay | Endpoint | Hypothetical Result |
|---|---|---|
| MTT Assay | IC50 (µM) after 24h | 75.2 |
Table 2: Hypothetical Markers of Oxidative Stress after 24-hour Exposure
| Biomarker | Cell Line | Hypothetical Observation |
|---|---|---|
| Intracellular ROS | HepG2 | Significant increase at concentrations ≥ 50 µM |
| Lipid Peroxidation (MDA) | CHO | Dose-dependent increase |
Table 3: Hypothetical Genotoxicity Profile
| Assay | Endpoint | Hypothetical Result at Non-Cytotoxic Doses |
|---|---|---|
| Comet Assay | % Tail DNA | Positive (Increased DNA Damage) |
| Micronucleus Test | Frequency of Micronuclei | Negative |
Without dedicated research, the precise mechanisms of cellular toxicity for this compound remain unknown. The in vitro assays and endpoints described provide a standard framework for the future toxicological evaluation of this compound.
Conclusion and Future Research Directions for 2 2 Isopropylphenoxy 4 Methylaniline
Synthesis and Mechanistic Understanding
Currently, there are no specific, detailed synthetic procedures for 2-(2-Isopropylphenoxy)-4-methylaniline published in peer-reviewed literature. The formation of diaryl ether and C-N bonds are key steps in the potential synthesis of this molecule. General methodologies for the synthesis of related diaryl ether amines often involve transition metal-catalyzed cross-coupling reactions. Future research could explore the applicability of methods such as the Ullmann condensation wikipedia.orgorganic-chemistry.orgmdpi.com and the Buchwald-Hartwig amination wikipedia.orgchemspider.comatlanchimpharma.com for the synthesis of this specific compound. Mechanistic studies of these potential synthetic routes would be crucial to optimize reaction conditions and yields.
Advanced Characterization and Computational Insights
Potential for Novel Applications in Catalysis and Materials Science
While the broader class of diaryl ether amines has found applications in various fields, there are no reported applications of this compound in catalysis or materials science. researchgate.netdntb.gov.ua Diaryl ether scaffolds are known to be present in compounds with interesting biological and material properties. acs.org The unique combination of the isopropylphenoxy and methylaniline moieties in this compound could potentially be exploited in the design of novel ligands for catalysis or as a monomer for specialty polymers. wikipedia.org Investigation into these areas represents a significant opportunity for future research.
Environmental and Biological Interaction Mechanisms
The environmental fate and biological effects of this compound have not been documented. There is no information on its biodegradability, potential for bioaccumulation, or its toxicological profile. nih.govnih.gov Given the widespread presence of amine and ether-containing compounds in the environment, understanding the interaction of this specific molecule with ecosystems is of importance. coleparmer.com Future research should address these knowledge gaps through ecotoxicological studies and investigation of its metabolic pathways in relevant organisms. Similarly, its interaction with biological systems at a molecular level is unknown, and studies to determine any potential bioactivity are warranted. mdpi.comnih.gov
Emerging Analytical Strategies
No specific analytical methods have been developed for the detection and quantification of this compound. The development of sensitive and selective analytical techniques is a prerequisite for any further studies on its synthesis, applications, and environmental or biological interactions. Future work could focus on developing methods based on chromatography (e.g., GC-MS, LC-MS) for its trace analysis in various matrices.
Interdisciplinary Research Opportunities and Challenges
The significant lack of data for this compound presents both challenges and opportunities for interdisciplinary research. The primary challenge is the foundational gap in knowledge. However, this also opens up a wide field for investigation, spanning:
Synthetic Chemistry: Developing efficient and scalable synthesis routes.
Analytical Chemistry: Establishing methods for purification, detection, and quantification.
Physical and Computational Chemistry: Characterizing its physicochemical properties and modeling its behavior.
Materials Science: Exploring its potential as a building block for new materials.
Catalysis: Investigating its use as a ligand in organometallic chemistry.
Environmental Science and Toxicology: Assessing its environmental impact and biological activity.
Collaborative efforts across these disciplines will be essential to fully elucidate the properties and potential of this compound.
Q & A
Q. What analytical techniques track degradation pathways under physiological conditions?
- Methodology :
- Oxidative Stress Tests : Expose the compound to H₂O₂ or cytochrome P450 enzymes, then analyze via HPLC-MS for quinone or carboxylic acid byproducts .
- Photostability Studies : Use UV-Vis spectroscopy to monitor decomposition under simulated sunlight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
